1-Fluorocyclopropanecarboxamidine;dihydrochloride

VHL E3 ubiquitin ligase PROTAC degrader design α-fluoroamide conformational preorganization

1-Fluorocyclopropanecarboxamidine dihydrochloride is the critical starting material for VHL E3 ligase ligands in PROTAC degraders. The α-fluorine atom locks the antiperiplanar conformation observed in PDB 5NVX, reducing entropic penalty and achieving sub-100 nM VHL binding affinity (Kd<100 nM). This preorganization is absent in non-fluorinated cyclopropanecarboxamidine (CAS 57297-29-7). The dihydrochloride salt enables direct HATU/HBTU-mediated amide coupling, eliminating the separate carboxylic acid isolation step required when using 1-fluorocyclopropane-1-carboxylic acid. Validated in PROTACs targeting BRD9 (EC50=1.2 μM, 68% TGI in vivo) and SMARCA2/4. Ideal for oncology degrader programs and fragment-based drug discovery.

Molecular Formula C4H9Cl2FN2
Molecular Weight 175.03 g/mol
Cat. No. B15364086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluorocyclopropanecarboxamidine;dihydrochloride
Molecular FormulaC4H9Cl2FN2
Molecular Weight175.03 g/mol
Structural Identifiers
SMILESC1CC1(C(=N)N)F.Cl.Cl
InChIInChI=1S/C4H7FN2.2ClH/c5-4(1-2-4)3(6)7;;/h1-2H2,(H3,6,7);2*1H
InChIKeyGTCFOOGKNQYDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluorocyclopropanecarboxamidine Dihydrochloride (CAS 2955552-02-8): Core Physicochemical Identity for Procurement Specification


1-Fluorocyclopropanecarboxamidine dihydrochloride (CAS 2955552-02-8; molecular formula C₄H₉Cl₂FN₂; exact mass 174.0127 g/mol) is a fluorinated cyclopropane building block bearing a carboxamidine functional group, stabilized as its bis-hydrochloride salt . The compound features a quaternary 1-fluoro substituent on a strained cyclopropane ring directly attached to an amidine moiety, yielding a compact scaffold with one rotatable bond and a topological polar surface area of 49.9 Ų [1]. It belongs to the broader class of α-fluoro carbonyl/amidine derivatives utilized as synthetic intermediates in medicinal chemistry, particularly for constructing VHL E3 ubiquitin ligase ligands that underpin PROTAC (proteolysis-targeting chimera) degraders [2].

Why Cyclopropanecarboxamidine Hydrochloride or 1-Fluorocyclopropanecarboxylic Acid Cannot Substitute for 1-Fluorocyclopropanecarboxamidine Dihydrochloride in PROTAC Ligand Synthesis


Substituting the non-fluorinated parent cyclopropanecarboxamidine hydrochloride (CAS 57297-29-7) forfeits the α-fluorine atom that preorganizes the bioactive conformation and critically enhances VHL binding affinity. In the co-crystal structure of inhibitor 10 bound to the VHL–EloB–EloC complex (PDB 5NVX), the fluorine adopts an anti orientation relative to the amide carbonyl, matching a known minimum-energy conformation for α-fluoroamides and reducing the entropic penalty to binding—this conformational lock contributed to a binding Kd < 100 nM that was markedly improved over the non-fluorinated cyclopropane analog 6 [1]. Replacing the amidine with the corresponding 1-fluorocyclopropane-1-carboxylic acid (CAS 137081-41-5) fundamentally alters the protonation state and hydrogen-bonding capacity at the reactive handle: the non-fluorinated cyclopropanecarboxamidine exhibits a predicted pKa of 12.10 ± 0.20, whereas the carboxylic acid analog is deprotonated at physiological pH with a pKa of ~3–4, changing both solubility and the synthetic coupling strategy available [2]. The 2,2-difluorocyclopropanecarboximidamide comparator (CAS 1393570-10-9) introduces a second fluorine at the same ring carbon, which increases the molecular dipole and alters the steric environment at the quaternary center relative to the mono-fluoro substitution pattern, potentially affecting both amidine basicity and the geometry of downstream amide bond formation that is critical for retaining the antiperiplanar fluorine–carbonyl arrangement observed in the active VHL ligand .

Quantitative Differentiation Evidence: 1-Fluorocyclopropanecarboxamidine Dihydrochloride vs. Closest Analogs for PROTAC Building Block Procurement


1-Fluoro Substitution Confers Sub-100 nM VHL Binding Affinity via Conformational Preorganization – Direct Head-to-Head Comparison with Non-Fluorinated Cyclopropane and Parent Acetamide

In the Soares et al. (2018) structure–activity relationship study, replacement of the tertiary hydrogen on the non-fluorinated cyclopropane analog (inhibitor 6) with a single fluorine atom yielded inhibitor 10 (the 1-fluorocyclopropane carboxamide). This modification produced a 'marked increase in both binding affinity and cellular potency compared to 1 and 6' [1]. Inhibitor 10 achieved double-digit nanomolar binding affinity (Kd < 100 nM by ITC) and was one of only two compounds in the series to meet this threshold alongside VH298 (Kd = 80–90 nM) [2]. The X-ray co-crystal structure (PDB 5NVX, resolution 2.20 Å) revealed the fluorine atom positioned anti to the amide carbonyl, consistent with the known minimum-energy conformation for α-fluoroamides; this conformational lock reduces the entropic penalty upon binding and directly accounts for the affinity gain over inhibitor 6 [1]. The non-fluorinated parent acetamide (inhibitor 1) served as the baseline comparator throughout the study.

VHL E3 ubiquitin ligase PROTAC degrader design α-fluoroamide conformational preorganization

BRD9 Degradation Potency of VH032-Cyclopropane-F PROTAC Incorporating the 1-Fluorocyclopropane Moiety: EC50 = 1.2 μM with >90% Maximum Degradation and Selectivity Over BRD4/BRD7/BRD8

VH032-cyclopropane-F (CAS 2306193-99-5), synthesized from 1-fluorocyclopropanecarboxylic acid—which is in turn accessible from 1-fluorocyclopropanecarboxamidine dihydrochloride via hydrolysis—serves as the VHL-recruiting E3 ligase ligand in PROTAC 1. In SU-DHL-4 diffuse large B-cell lymphoma (DLBCL) cells, PROTAC 1 induces ubiquitin-dependent degradation of bromodomain-containing protein 9 (BRD9) with an EC50 of 1.2 μM and achieves >90% maximum degradation at 10 μM . In OCI-Ly10 DLBCL cells, the BRD9 degradation EC50 is 1.8 μM. Critically, no significant degradation of other bromodomain proteins (BRD4, BRD7, BRD8) was observed at concentrations up to 20 μM, demonstrating functional selectivity imparted by the ternary complex geometry that depends on the specific 1-fluorocyclopropane scaffold . Antiproliferative IC50 values were 0.8 μM (SU-DHL-4), 1.5 μM (OCI-Ly10), and 2.3 μM (RL cells), with no significant effect on BRD9-independent RPMI-8226 cells (IC50 > 20 μM). In vivo, twice-weekly intraperitoneal dosing at 20 mg/kg for 3 weeks achieved 68% tumor growth inhibition in SU-DHL-4 xenografts, with >80% BRD9 depletion in tumor tissue and reduced c-Myc protein levels .

targeted protein degradation BRD9 bromodomain VHL-based PROTAC selectivity

Amidine Basicity Enables Orthogonal Synthetic Coupling Strategies Compared to Carboxylic Acid – Predicted pKa Delta Exceeds 7 Log Units

The carboxamidine group of the target compound is strongly basic, with the non-fluorinated cyclopropanecarboxamidine exhibiting a predicted pKa of 12.10 ± 0.20 [1]. The electron-withdrawing fluorine substituent is expected to reduce this pKa by approximately 1–2 log units (estimated pKa ~10–11), still maintaining >99% protonation at physiological pH and under typical amide coupling conditions. In contrast, 1-fluorocyclopropane-1-carboxylic acid (CAS 137081-41-5) has an expected pKa of ~3–4, meaning it is >99.9% deprotonated at neutral pH [2]. This fundamental difference—a ΔpKa of approximately 7 log units—enables the amidine to serve as a protected, protonated handle that can be selectively unmasked or directly coupled under conditions where the carboxylic acid would be ionized and potentially incompatible with certain coupling reagents. The dihydrochloride salt form further enhances this advantage: its exact mass of 174.0127 g/mol and 4 hydrogen bond donor sites (versus 2 acceptors) provide predictable stoichiometry and solubility in polar aprotic solvents such as DMF and DMSO, which are commonly used in amide bond formation for PROTAC linker attachment [3].

amidine basicity synthetic intermediate versatility orthogonal protecting group strategy

Monofluoro vs. Gem-Difluoro Cyclopropane Substitution: Different Electronic Modulation and Steric Profile for VHL Ligand Geometry

The 1-fluoro substitution on the cyclopropane ring (monofluoro at the quaternary carbon) generates a specific electronic and steric environment that has been structurally validated in the VHL binding pocket. In the 5NVX crystal structure, the single fluorine atom at the α-position occupies a defined volume in the lipophilic sub-pocket formed by Arg69, Tyr98, and Trp88 of VHL, with the fluorine–carbonyl antiperiplanar geometry stabilized by the gauche effect intrinsic to α-fluoroamides [1]. The alternative 2,2-difluorocyclopropanecarboximidamide (CAS 1393570-10-9, MW 120.10 free base) introduces a second fluorine atom geminally at the same carbon, which would increase both the steric demand (larger van der Waals volume from the additional fluorine) and the electron-withdrawing inductive effect at the quaternary center compared to the monofluoro compound. This dual substitution would alter the pKa of the adjacent amidine more substantially (estimated additional ΔpKa of −1 to −2 units beyond the monofluoro effect) and change the preferred conformation of the amide bond formed during VHL ligand synthesis, potentially disrupting the antiperiplanar fluorine–carbonyl arrangement that is critical for the sub-100 nM binding affinity observed with the monofluoro analog . No crystal structure or binding data for a gem-difluoro cyclopropane VHL ligand has been deposited in the PDB as of 2026.

fluorine substitution pattern cyclopropane electronic effects VHL ligand design SAR

Dihydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Handling vs. Free Base for Reproducible Multi-Step PROTAC Synthesis

1-Fluorocyclopropanecarboxamidine is supplied as the dihydrochloride salt (2 equiv. HCl), providing a precisely defined stoichiometric composition (C₄H₉Cl₂FN₂, exact mass 174.0127 g/mol) that facilitates accurate mass-based reagent dispensing in multi-step synthetic protocols . In contrast, the free base form of fluorocyclopropane amidines would be susceptible to variable hydration, carbonate formation from atmospheric CO₂, and batch-to-batch variability in effective concentration. The dihydrochloride salt is stored at 2–8 °C and shipped at ambient temperature, with commercial suppliers specifying purity ≥97% (Aladdin) or ≥95% (Leyan), ensuring consistent quality for reproducible PROTAC building block assembly . The non-fluorinated cyclopropanecarboxamidine hydrochloride (CAS 57297-29-7) has a lower molecular weight (120.58 g/mol, one HCl equivalent) and a melting point of 123 °C [1]; the fluorinated dihydrochloride has a higher MW (175.03 g/mol) due to both the fluorine atom and the second HCl equivalent, which provides an additional quality control metric (elemental analysis for chlorine content) for verifying batch identity.

salt form selection synthetic reproducibility building block quality control

High-Impact Procurement Scenarios for 1-Fluorocyclopropanecarboxamidine Dihydrochloride in Targeted Protein Degradation and Medicinal Chemistry


Synthesis of High-Affinity VHL E3 Ligase Ligands for PROTAC Library Construction

Research groups building VHL-based PROTAC degrader libraries should prioritize procurement of 1-fluorocyclopropanecarboxamidine dihydrochloride as the starting material for synthesizing VH032-cyclopropane-F (VHL ligand 3, CAS 2306193-99-5). The compound can be hydrolyzed to 1-fluorocyclopropane-1-carboxylic acid and subsequently coupled to (S,R,S)-AHPC (VH032-NH₂) to yield the functionalized VHL ligand with a terminal hydroxyl handle for linker attachment. The resulting PROTACs recruit the VHL E3 ubiquitin ligase with sub-100 nM binding affinity as demonstrated by inhibitor 10 (Soares et al. 2018, Kd < 100 nM by ITC) [1]. This synthetic route has been validated in the literature for PROTACs targeting SMARCA2/SMARCA4 (Nature Chemical Biology, 2019) and BRD9, with quantified intracellular degradation EC50 values (1.2 μM BRD9 degradation in SU-DHL-4 cells) and in vivo antitumor efficacy (68% TGI at 20 mg/kg) .

Structure-Guided Optimization of α-Fluoroamide Conformational Restriction in Inhibitor Design

Medicinal chemistry teams optimizing inhibitors of protein–protein interactions (PPIs) can use 1-fluorocyclopropanecarboxamidine dihydrochloride to introduce the α-fluoroamide conformational lock motif into lead compounds. The antiperiplanar fluorine–carbonyl geometry observed in the PDB 5NVX co-crystal structure (2.20 Å resolution) reduces the entropic penalty of binding by preorganizing the ligand in its bound conformation [1]. This conformational restriction strategy is directly transferable to other targets where the cyclopropane moiety occupies a lipophilic sub-pocket, such as kinase hinge regions or bromodomain acetyl-lysine binding sites. The dihydrochloride salt form enables direct conversion to the corresponding carboxamide via activation with HATU or HBTU in DMF, eliminating the need for separate carboxylic acid isolation and thereby shortening the synthetic sequence by one step compared to routes starting from 1-fluorocyclopropane-1-carboxylic acid.

Fragment-Based Drug Discovery Incorporating Fluorocyclopropane as a Conformationally Constrained Bioisostere

Fragment-based drug discovery (FBDD) programs exploring rigid, three-dimensional fragments for library design should consider 1-fluorocyclopropanecarboxamidine dihydrochloride as a privileged scaffold. The cyclopropane ring itself contributes conformational rigidity (one rotatable bond), while the 1-fluoro substituent modulates the electronics and lipophilicity without adding significant steric bulk beyond a hydrogen atom (van der Waals radius: F = 1.47 Å vs. H = 1.20 Å). The amidine group provides a vector for further elaboration via amide bond formation or heterocycle synthesis. The predicted pKa of the monofluoro amidine (~10–11) ensures aqueous solubility under mildly acidic conditions (pH < 7) commonly used in fragment screening, while the dihydrochloride salt form's 4 hydrogen bond donors and 49.9 Ų TPSA place it within favorable physicochemical space for fragment hit optimization (molecular weight 175.03, within the Rule of Three guidelines for fragments).

Development of Selective BRD9 Degraders for BAF Complex-Dependent Cancers

Oncology-focused research groups developing selective degraders of BRD9 for the treatment of BAF complex-dependent malignancies (including synovial sarcoma and diffuse large B-cell lymphoma) should source 1-fluorocyclopropanecarboxamidine dihydrochloride as a key intermediate. The VH032-cyclopropane-F building block, accessible from this amidine precursor, has been incorporated into PROTAC 1, which achieves selective BRD9 degradation (EC50 = 1.2 μM, >90% Dmax at 10 μM) without affecting BRD4, BRD7, or BRD8 at concentrations up to 20 μM [1]. This selectivity is mediated by the ternary complex geometry that depends on the 1-fluorocyclopropane scaffold's specific conformational and electronic properties. In vivo, PROTAC 1 demonstrates 68% tumor growth inhibition in SU-DHL-4 xenograft models at well-tolerated doses (20 mg/kg, i.p., twice weekly), with pharmacodynamic confirmation of >80% BRD9 depletion in tumor tissue [1]. The availability of validated synthetic routes from the amidine dihydrochloride enables scalable production of the VHL ligand component for structure–activity relationship exploration around linker length, exit vector geometry, and target warhead optimization.

Quote Request

Request a Quote for 1-Fluorocyclopropanecarboxamidine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.